An In-depth Technical Guide to 2-Chloroimidazoline Sulfate (CAS 54255-12-8): Chemical and Physical Properties
An In-depth Technical Guide to 2-Chloroimidazoline Sulfate (CAS 54255-12-8): Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 2-chloroimidazoline sulfate (CAS 54255-12-8), a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes known information and provides expert insights based on related chemical structures and established scientific principles.
Introduction
2-Chloroimidazoline sulfate, with the CAS number 54255-12-8, is a heterocyclic organic compound. It is recognized as a crucial starting material in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a parent API for Brimonidine[1]. The presence of the reactive 2-chloroimidazoline moiety makes it a versatile building block for the construction of more complex molecular architectures. Understanding its chemical and physical properties is paramount for its effective and safe use in research and development.
Chemical Identity and Structure
The fundamental characteristics of 2-chloroimidazoline sulfate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 54255-12-8 | [1] |
| Molecular Formula | C₃H₇ClN₂O₄S | [1] |
| Molecular Weight | 202.61 g/mol | [1] |
| Synonyms | 2-chloro-4,5-dihydro-1H-imidazole sulfate | [1] |
| Purity | >98% (Commercially available) | [1] |
| SMILES Code | OS(O)(=O)=O.ClC1=NCCN1 | [1] |
The structure consists of a 4,5-dihydro-1H-imidazole ring chlorinated at the 2-position, present as a sulfate salt. This salt formation generally enhances the stability and handling properties of the parent amine.
Physical Properties
Detailed experimental data on the physical properties of 2-chloroimidazoline sulfate are not extensively reported. However, based on the properties of related imidazole compounds and general chemical principles, the following can be inferred:
| Property | Predicted/Inferred Value | Basis for Inference |
| Appearance | White to off-white solid | General appearance of similar organic salts. |
| Melting Point | Not available. Likely to decompose upon heating. | Sulfate salts of organic amines often have high melting points and may decompose before melting. The related compound, 2-chloro-1H-imidazole, has a melting point of 165-170 °C. |
| Boiling Point | Not applicable. Decomposes at high temperatures. | As a salt, it is non-volatile and will decompose before boiling. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Limited solubility in non-polar organic solvents. | The sulfate salt form increases polarity, favoring solubility in polar solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To provide a framework for researchers, a standard protocol for determining the solubility of 2-chloroimidazoline sulfate is outlined below. This self-validating system ensures accurate and reproducible results.
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Preparation of Saturated Solution: Add an excess amount of 2-chloroimidazoline sulfate to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Reporting: Express the solubility in units such as mg/mL or mol/L.
Chemical Properties and Reactivity
The chemical behavior of 2-chloroimidazoline sulfate is primarily dictated by the 2-chloroimidazoline ring.
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Reactivity of the Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic substitution. This is a key feature that allows for the derivatization of the imidazole ring, making it a valuable synthetic intermediate. For instance, it can react with various nucleophiles such as amines, thiols, and alkoxides to introduce new functional groups.
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Stability: As a sulfate salt, the compound is expected to be more stable and less volatile than its free base form. However, like many organic compounds, it may be sensitive to high temperatures, strong oxidizing agents, and extreme pH conditions.
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Hydrolysis: The imidazoline ring may be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to ring-opening.
Synthesis and Characterization
While the specific industrial synthesis of 2-chloroimidazoline sulfate is often proprietary, a general understanding can be derived from the synthesis of related 2-chloro-imidazoles. A plausible synthetic pathway could involve the chlorination of an appropriate imidazoline precursor.
Conceptual Synthesis Workflow
Caption: A generalized three-step workflow for the synthesis of 2-chloroimidazoline sulfate.
Analytical Characterization
To ensure the identity and purity of 2-chloroimidazoline sulfate, a combination of analytical techniques should be employed.
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High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and quantifying the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection is suitable due to the presence of the chromophoric imidazoline ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The spectra would show characteristic signals for the protons and carbons of the imidazoline ring and would be influenced by the presence of the electron-withdrawing chloro group.
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Mass Spectrometry (MS): Provides information about the molecular weight of the cation (2-chloroimidazoline). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.
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Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for N-H, C-H, C=N, and C-Cl stretching vibrations, as well as the strong, broad absorbances characteristic of the sulfate anion.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes.
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If inhaled: Move the person to fresh air.
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If swallowed: Rinse mouth with water and seek medical attention.
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Conclusion
2-Chloroimidazoline sulfate (CAS 54255-12-8) is a valuable chemical intermediate with significant applications in pharmaceutical synthesis. While a comprehensive, publicly available dataset of its physicochemical properties is yet to be established, this guide provides a scientifically grounded overview based on its chemical structure and data from related compounds. For any application, it is imperative for researchers to conduct their own analytical characterization and safety assessments to ensure the quality and safe handling of this compound.
References
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Capot Chemical. MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. [Link]
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PubMed. Synthesis, molecular structure, and applications of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate to the synthesis of novel heterocyclic ring systems. [Link]
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PubMed. Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. [Link]
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RSC Publishing. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. [Link]
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PMC. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. [Link]
- Safety Data Sheet for 4-Chloro-1H-imidazole. (Generic - refer to supplier for specific SDS)
- Safety Data Sheet for 2-Chloro-1H-imidazole. (Generic - refer to supplier for specific SDS)
- Safety Data Sheet for 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. (Generic - refer to supplier for specific SDS)
